

An In-depth Technical Guide to (3-Nitrophenoxy)acetic Acid

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Compound of Interest

Compound Name: (3-Nitrophenoxy)acetic acid

Cat. No.: B168002

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CAS Number: 1878-88-2

This technical guide provides a comprehensive overview of **(3-Nitrophenoxy)acetic acid**, a chemical compound with potential applications in research and development, particularly for scientists and professionals in drug development. This document details its physicochemical properties, outlines a probable synthesis method, and discusses the potential for biological activity based on related compounds, while highlighting the current gaps in publicly available data.

Physicochemical Properties

(3-Nitrophenoxy)acetic acid, with the Chemical Abstracts Service (CAS) number 1878-88-2, is an organic compound with the molecular formula $C_8H_7NO_5$ and a molecular weight of 197.15 g/mol. While specific, experimentally determined data for this compound is limited in publicly accessible literature, its basic properties can be inferred from its structure and data from suppliers.

Property	Value	Source
CAS Number	1878-88-2	Chemical Abstracts Service
Molecular Formula	C ₈ H ₇ NO ₅	Calculated
Molecular Weight	197.15 g/mol	Calculated
Appearance	White to pale yellow crystalline powder	Supplier Data

Synthesis Methodology

A prevalent method for the synthesis of phenoxyacetic acids is the Williamson ether synthesis. [1][2] This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. For the preparation of **(3-Nitrophenoxy)acetic acid**, this would involve the reaction of 3-nitrophenol with a haloacetic acid, typically in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis (Proposed)

This protocol is a generalized procedure based on the Williamson ether synthesis for similar phenoxyacetic acids and should be adapted and optimized for the specific synthesis of **(3-Nitrophenoxy)acetic acid**.

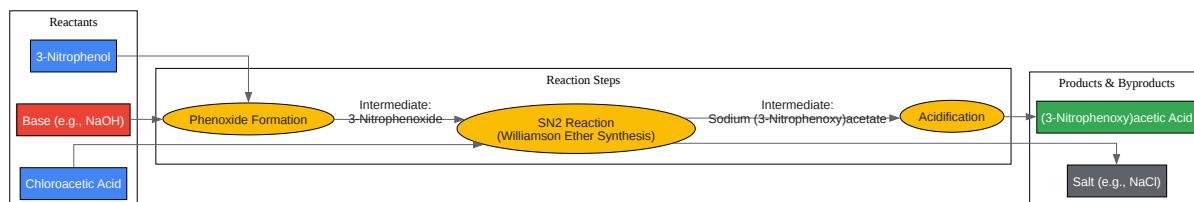
Materials:

- 3-Nitrophenol
- Chloroacetic acid (or Bromoacetic acid)
- Sodium hydroxide (or Potassium hydroxide)
- Water
- Hydrochloric acid (for acidification)
- Dichloromethane (or other suitable organic solvent for extraction)

- Anhydrous sodium sulfate (or magnesium sulfate)

Procedure:

- Formation of the Phenoxide: In a round-bottom flask, dissolve 3-nitrophenol in an aqueous solution of a strong base, such as sodium hydroxide, to form the sodium 3-nitrophenoxide.
- Nucleophilic Substitution: To this solution, add an aqueous solution of chloroacetic acid. The mixture is then heated under reflux for a specified period to facilitate the nucleophilic substitution reaction.
- Work-up: After cooling the reaction mixture, it is acidified with hydrochloric acid. This protonates the carboxylate to form the desired carboxylic acid, which may precipitate out of the solution.
- Extraction: The aqueous mixture is then extracted with an organic solvent like dichloromethane to isolate the product.
- Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.
- Recrystallization: The crude **(3-Nitrophenoxy)acetic acid** can be further purified by recrystallization from a suitable solvent system to obtain a product of high purity.



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Caption: Proposed Williamson Ether Synthesis for **(3-Nitrophenoxy)acetic Acid**.

Analytical Data

Detailed experimental spectral data for **(3-Nitrophenoxy)acetic acid** is not readily available in the public domain. For researchers synthesizing this compound, the following analytical techniques would be crucial for structure confirmation:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Expected signals would include aromatic protons on the nitrophenyl ring, with chemical shifts and coupling patterns influenced by the nitro and ether functional groups, and a singlet for the methylene protons of the acetic acid moiety.
 - ^{13}C NMR: Expected signals would correspond to the carbons of the aromatic ring, the carbonyl carbon of the carboxylic acid, and the methylene carbon.
- Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the nitro group (around 1530 and 1350 cm^{-1}), the carboxylic acid O-H stretch (broad band around 3000 cm^{-1}), the carbonyl C=O stretch (around 1700 cm^{-1}), and the ether C-O stretch.

- Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (197.15 g/mol) and characteristic fragmentation patterns.

Potential Biological Activity and Drug Development Applications

While direct biological studies on **(3-Nitrophenoxy)acetic acid** are scarce in published literature, the broader class of phenoxyacetic acid derivatives has been investigated for various pharmacological activities.^{[3][4]} These include antimicrobial, anti-inflammatory, and herbicidal properties.

The presence of a nitro group can significantly influence a molecule's biological activity. Nitroaromatic compounds are known to be precursors for bioreductive activation, a process that can lead to cytotoxic effects and is exploited in some anticancer and antimicrobial drugs.

Given the structural similarities to other biologically active phenoxyacetic acids, **(3-Nitrophenoxy)acetic acid** and its derivatives could be of interest in drug discovery programs. Potential areas of investigation could include:

- Antimicrobial Activity: Screening against various bacterial and fungal strains.
- Anticancer Activity: Evaluation of cytotoxic effects on different cancer cell lines.
- Enzyme Inhibition: Testing against specific enzymes that are targets for drug development.

It is important to note that any potential therapeutic application would require extensive preclinical and clinical studies to establish efficacy and safety.

Conclusion

(3-Nitrophenoxy)acetic acid (CAS 1878-88-2) is a readily synthesizable compound via the Williamson ether synthesis. While detailed experimental and biological data are currently limited, its structural features suggest potential for biological activity that may be of interest to researchers in drug development. Further investigation is warranted to fully characterize this compound and explore its potential applications in the pharmaceutical and agrochemical

industries. This guide serves as a foundational resource to encourage and support such research endeavors.

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